5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is a complex organic compound with the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol . This compound is categorized under impurities, metabolites, and pharmaceutical standards . It is known for its unique structure, which includes an ethoxy group, a methyl group, and a propylphenoxy group attached to a pyrazolyl phenol core.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or amines.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenol or pyrazole ring are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Wissenschaftliche Forschungsanwendungen
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several scientific research applications:
Biology: The compound may be used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Wirkmechanismus
The exact mechanism of action of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is not well-understood. it is likely to interact with various molecular targets and pathways due to its complex structure. The phenol and pyrazole groups suggest potential interactions with enzymes or receptors involved in oxidative stress, inflammation, or other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol include other substituted phenols and pyrazoles. For example:
5-methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol: This compound has a methoxy group instead of an ethoxy group and lacks the propylphenoxy group.
2-methoxy-4-propylphenol: This compound has a simpler structure with a methoxy and propyl group attached to a phenol ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties .
Eigenschaften
CAS-Nummer |
394228-63-8 |
---|---|
Molekularformel |
C21H24N2O3 |
Molekulargewicht |
352.434 |
IUPAC-Name |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
InChI |
InChI=1S/C21H24N2O3/c1-4-6-15-7-9-16(10-8-15)26-21-14(3)22-23-20(21)18-12-11-17(25-5-2)13-19(18)24/h7-13,24H,4-6H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
GXWBCHYVZFNGPZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.